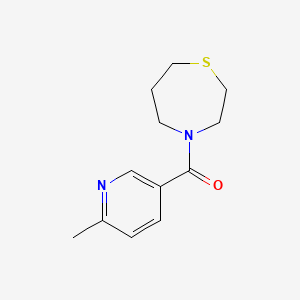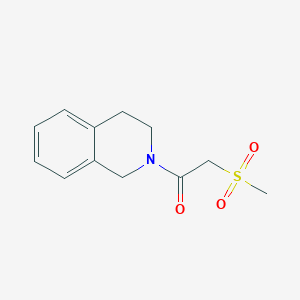
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide, also known as JNJ-54452840, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperidine-furan carboxamides and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a tool compound to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that has been implicated in various physiological and pathological processes, including pain, addiction, and neurodegenerative diseases. N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide has been shown to bind to the sigma-1 receptor with high affinity, making it a useful tool for studying the receptor's function.
Mécanisme D'action
The mechanism of action of N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which means it activates the receptor and triggers downstream signaling pathways. The activation of the sigma-1 receptor has been shown to have various effects on cellular processes, including calcium signaling, protein kinase C activation, and modulation of ion channels.
Biochemical and Physiological Effects:
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate calcium signaling and inhibit the growth of cancer cells. In vivo studies have shown that the compound can reduce neuropathic pain and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's function. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, including pain, addiction, and neurodegenerative diseases. Another area of interest is its potential use as a tool compound for studying the sigma-1 receptor in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide has been reported in a few research articles. The most common method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(pyridin-2-yl)piperidine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-4-3-11-20-13)17-12-6-9-18(10-7-12)14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJTLQCFSIVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylpiperidin-4-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)





![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)